molecular formula C13H19BrO2 B2698923 METHYL 2-(ADAMANTAN-1-YL)-2-BROMOACETATE CAS No. 97041-95-7

METHYL 2-(ADAMANTAN-1-YL)-2-BROMOACETATE

Cat. No.: B2698923
CAS No.: 97041-95-7
M. Wt: 287.197
InChI Key: NCLJXJRYQZAGGI-UHFFFAOYSA-N
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Description

METHYL 2-(ADAMANTAN-1-YL)-2-BROMOACETATE is an organic compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives this compound is characterized by the presence of a bromine atom and a methyl ester group attached to the adamantane framework

Mechanism of Action

Target of Action

Methyl 1-adamantyl(bromo)acetate is a derivative of adamantane, a class of compounds known for their unique structural, biological, and stimulus-responsive properties . The primary targets of Methyl 1-adamantyl(bromo)acetate are the C–H bonds of diamondoid structures . These bonds are particularly strong and characteristic of these caged hydrocarbons .

Mode of Action

The mode of action of Methyl 1-adamantyl(bromo)acetate involves radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This process is facilitated by the adamantyl radical, which is generated using a chlorine radical initially produced via the homolysis of peroxide . This radical then propagates according to a specific mechanism .

Biochemical Pathways

The biochemical pathways affected by Methyl 1-adamantyl(bromo)acetate involve the conversion of diamondoid C–H bonds to C–C bonds . This results in the production of a variety of products incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . These changes can have significant downstream effects, influencing a wide range of biochemical processes.

Result of Action

The result of the action of Methyl 1-adamantyl(bromo)acetate is the formation of substituted adamantanes and diamondoids . These compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The specific molecular and cellular effects of Methyl 1-adamantyl(bromo)acetate’s action depend on the particular functional groups incorporated into the resulting products .

Action Environment

The action, efficacy, and stability of Methyl 1-adamantyl(bromo)acetate can be influenced by various environmental factors. For example, the generation of the adamantyl radical, a key step in the mode of action of Methyl 1-adamantyl(bromo)acetate, is an exergonic process This means it releases energy and is favored under certain conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-adamantyl(bromo)acetate typically involves the bromination of adamantane derivatives followed by esterification. One common method includes the following steps:

    Bromination: Adamantane is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This step introduces a bromine atom into the adamantane structure.

    Esterification: The brominated adamantane derivative is then reacted with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of methyl 1-adamantyl(bromo)acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(ADAMANTAN-1-YL)-2-BROMOACETATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Substitution: Formation of new adamantane derivatives with different functional groups.

    Reduction: Formation of 1-adamantylmethanol.

    Oxidation: Formation of 1-adamantylacetic acid.

Scientific Research Applications

METHYL 2-(ADAMANTAN-1-YL)-2-BROMOACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for other adamantane derivatives.

    Biology: Investigated for its potential as a pharmacophore in drug design due to the unique properties of the adamantane scaffold.

    Medicine: Explored for its antiviral and anticancer properties, as well as its use in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and structural features.

Comparison with Similar Compounds

METHYL 2-(ADAMANTAN-1-YL)-2-BROMOACETATE can be compared with other adamantane derivatives, such as:

    1-Adamantylacetic acid: Similar structure but lacks the bromine atom and ester group.

    1-Adamantylamine: Contains an amine group instead of the ester and bromine.

    1-Bromoadamantane: Lacks the ester group and is primarily used for bromination reactions.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methyl ester group, which allows for a wide range of chemical modifications and applications. Its structural features make it a versatile compound in synthetic chemistry and a valuable tool in scientific research.

Properties

IUPAC Name

methyl 2-(1-adamantyl)-2-bromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-16-12(15)11(14)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLJXJRYQZAGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC3CC(C1)CC(C3)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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